1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
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Description
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a urea derivative that has been synthesized through a multi-step process involving the use of several reagents and solvents. The synthesis method used for this compound is complex, but the resulting product has shown promising results in various scientific studies.
Scientific Research Applications
- Field : Biochemistry and Molecular Biology .
- Application : The compound is used as a scaffold to design NLRP3 inflammasome inhibitors . NLRP3 inflammasomes play a fundamental role in the response to exogenous and endogenous stimuli .
- Method : A pharmacophore-hybridization strategy was used by combining the structure of the acrylic acid derivative INF39 with the 1- (piperidin-4-yl)1,3-dihydro-2 H -benzo [d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder . The compounds were screened in vitro to test their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .
- Results : Compounds 9, 13 and 18, able to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, emerged as the most promising NLRP3 inhibitors of the series .
- Field : Medicine .
- Application : The drug LM11A-31, which has a similar structure to the compound you mentioned, shows promising results for treating Alzheimer’s disease in people with mild to moderate forms of the disease .
- Method : The drug targets the P75 neurotrophin receptor (P75NTR), located on cells in the brain. P75NTR helps regulate various processes like cell survival, growth and death .
- Results : The first human trial of the drug showed promising results for patients with mild to moderate forms of Alzheimer’s disease .
- Field : Organic Chemistry .
- Application : The compound is used as a starting material in the synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives .
- Method : A facile synthetic route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
- Results : The target products were obtained with 55–92% yields in relatively short reaction times .
NLRP3 Inflammasome Inhibitors
Alzheimer’s Disease Treatment
Synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives
properties
IUPAC Name |
1-[(1-propan-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-11(2)17-7-5-12(6-8-17)10-15-14(18)16-13-4-3-9-19-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFOGULQFEABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea |
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